TAMRA-Azide-PEG-Biotin
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Overview
Description
TAMRA-Azide-PEG-Biotin: is a multifunctional compound that combines the properties of three distinct chemical groups: TAMRA (tetramethylrhodamine), azide, and biotin. TAMRA is a fluorescent dye, azide is a reactive group used in click chemistry, and biotin is a vitamin that binds strongly to streptavidin and avidin proteins. This compound is widely used in biochemical and biomedical research for labeling, detection, and purification of biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-Azide-PEG-Biotin involves several steps:
Synthesis of TAMRA: TAMRA is synthesized through the condensation of rhodamine B with formaldehyde.
Attachment of PEG Linker: A polyethylene glycol (PEG) linker is attached to TAMRA to increase its solubility and reduce steric hindrance.
Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction.
Biotinylation: Finally, biotin is attached to the PEG linker through an amide bond formation.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): TAMRA-Azide-PEG-Biotin undergoes CuAAC reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It also reacts with molecules containing DBCO or BCN groups through SPAAC reactions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, but the reaction is facilitated by the strain in the alkyne group.
Major Products:
CuAAC: The major product is a triazole-linked conjugate.
SPAAC: The major product is a triazole-linked conjugate without the need for a copper catalyst.
Scientific Research Applications
Chemistry:
Labeling and Detection: TAMRA-Azide-PEG-Biotin is used for labeling and detecting alkyne-tagged molecules through fluorescence.
Biology:
Protein Purification: The biotin group allows for the purification of labeled proteins using streptavidin or avidin affinity columns.
Medicine:
Drug Delivery: It is used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry:
Mechanism of Action
Molecular Targets and Pathways: TAMRA-Azide-PEG-Biotin exerts its effects through the following mechanisms:
Fluorescence Labeling: TAMRA emits fluorescence upon excitation, allowing for the visualization of labeled molecules.
Click Chemistry: The azide group reacts with alkyne groups through CuAAC or SPAAC, forming stable triazole linkages.
Protein Binding: The biotin group binds strongly to streptavidin or avidin, enabling the purification and detection of biotinylated molecules.
Comparison with Similar Compounds
TAMRA-PEG3-Biotin: Similar to TAMRA-Azide-PEG-Biotin but with a different PEG linker length.
Azide-PEG3-Biotin: Contains an azide group and a PEG linker but lacks the TAMRA dye.
Uniqueness: this compound is unique due to its combination of fluorescence, click chemistry reactivity, and strong biotin-streptavidin binding. This trifunctional nature makes it highly versatile for various research applications.
Properties
Molecular Formula |
C114H158N22O28S2 |
---|---|
Molecular Weight |
2348.7 g/mol |
IUPAC Name |
4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C57H79N11O14S/c1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)46-35-39(9-12-43(46)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47;1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)43-12-9-39(35-46(43)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47/h2*9-14,35-37,42,47,55H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75) |
InChI Key |
OLNZJSRKGRJBHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Origin of Product |
United States |
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